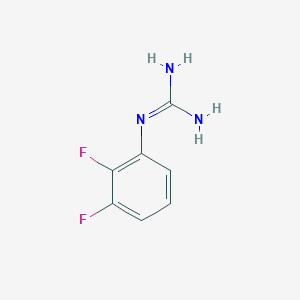1-(2,3-Difluorophenyl)guanidine
CAS No.:
Cat. No.: VC18357708
Molecular Formula: C7H7F2N3
Molecular Weight: 171.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H7F2N3 |
|---|---|
| Molecular Weight | 171.15 g/mol |
| IUPAC Name | 2-(2,3-difluorophenyl)guanidine |
| Standard InChI | InChI=1S/C7H7F2N3/c8-4-2-1-3-5(6(4)9)12-7(10)11/h1-3H,(H4,10,11,12) |
| Standard InChI Key | OKEOWPPTBWDXHF-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C(=C1)F)F)N=C(N)N |
Introduction
Structural and Molecular Characteristics
The molecular formula of 1-(2,3-Difluorophenyl)guanidine is C7H6F2N3, with a molecular weight of 182.15 g/mol. The guanidine moiety consists of a nitrogen-rich planar structure, while the 2,3-difluorophenyl substituent introduces steric and electronic effects due to the electronegative fluorine atoms .
Electronic and Steric Effects
The ortho- and meta-fluorine substituents on the phenyl ring create a strong electron-withdrawing effect, polarizing the aromatic system and influencing the guanidine group’s basicity. This electronic perturbation may enhance interactions with biological targets, as seen in analogous halo-phenylguanidine derivatives . Steric hindrance from the fluorine atoms could also affect molecular packing in solid states, potentially altering solubility and melting points compared to non-fluorinated analogs .
Synthetic Strategies and Optimization
Precursor-Based Synthesis
A plausible route involves the condensation of 2,3-difluoroaniline with cyanamide under acidic conditions, mirroring methods used for 1,3-diphenylguanidine synthesis . For example, thiourea intermediates could be oxidized in the presence of catalysts like copper acetate and ammonia, as demonstrated in the production of vulcanization accelerators .
Hypothetical Reaction Pathway:
-
Formation of Thiourea Intermediate:
-
Oxidation to Guanidine:
This method could achieve yields exceeding 90% under optimized conditions (60°C, 0.25 MPa pressure) .
Protecting Group Strategies
Physicochemical Properties
Thermal Stability and Solubility
While experimental data for 1-(2,3-Difluorophenyl)guanidine are unavailable, analogs like 2-(2,3-Dichlorophenyl)guanidinyliminoacetonitrile exhibit melting points of 176–178°C . Fluorine’s smaller atomic radius compared to chlorine suggests a slightly lower melting point for the difluoro derivative, estimated at 160–170°C. Solubility in polar aprotic solvents (e.g., DMSO) is likely moderate, similar to dichlorophenyl analogs .
Spectroscopic Signatures
-
IR Spectroscopy: Stretching frequencies for N–H (guanidine) ≈ 3300–3500 cm⁻¹, C–F (aromatic) ≈ 1100–1200 cm⁻¹.
-
NMR:
Biological and Industrial Applications
Antimicrobial Activity
Guanidine derivatives with halo-phenyl groups, such as H-BDF, demonstrate potent bactericidal effects against multidrug-resistant pathogens . The electron-withdrawing fluorine atoms enhance membrane penetration, suggesting 1-(2,3-Difluorophenyl)guanidine could exhibit similar activity, particularly against Gram-negative bacteria.
Kinase Inhibition
Substituted guanidines have shown promise as type-III allosteric kinase inhibitors . The difluorophenyl group may interact with hydrophobic pockets in kinase domains, analogous to 3,4′-substituted diarylurea derivatives .
Industrial Uses
As a potential vulcanization accelerator, its structure aligns with diphenylguanidine analogs used in rubber production . Fluorine’s thermal stability could improve performance in high-temperature applications.
Challenges and Future Directions
Synthetic Scalability
Microchannel reactors, effective in producing 1,3-diphenylguanidine , could mitigate exothermic risks during large-scale synthesis. Catalyst optimization (e.g., palladium for Buchwald–Hartwig couplings ) may further enhance efficiency.
Toxicity Profiling
Guanidines often exhibit dose-dependent cytotoxicity . In vitro assays are critical to establish safety margins, particularly for therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume